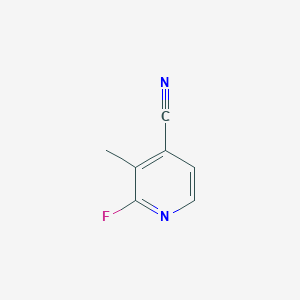
2-Fluoro-3-methylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylisonicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylisonicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylisonicotinonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using cost-effective and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorination: Selectfluor, xenon difluoride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield fluorinated carboxylic acids.
Scientific Research Applications
2-Fluoro-3-methylisonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with unique properties such as enhanced stability and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a methyl group.
3-Fluoro-2-methylbenzonitrile: Similar but with the fluorine and methyl groups in different positions.
Uniqueness
2-Fluoro-3-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Biological Activity
2-Fluoro-3-methylisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H6FN
- CAS Number : 11016-15-2
- IUPAC Name : this compound
The compound features a fluorine atom and a nitrile group, which are critical for its biological activity. The presence of the isonicotinonitrile moiety suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells by inducing DNA damage .
- Cytotoxicity : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. The growth inhibition (GI50) values indicate the concentration required to reduce cell growth by 50%. Such evaluations are essential for assessing the therapeutic potential of the compound.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Topoisomerase I inhibition |
| HeLa (Cervical Cancer) | 8.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Case Studies
- In Vitro Studies : In a study examining the efficacy of this compound on A549 cells, it was found that the compound induced significant apoptosis as evidenced by increased caspase-3 activity and altered cell morphology .
- Combination Therapy : Another study explored the effects of combining this compound with known chemotherapeutics. The results indicated enhanced cytotoxicity when used in conjunction with agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-fluoro-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 |
InChI Key |
UOXORNUGYHYEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















